molecular formula C14H11Cl2N3 B1288060 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-43-9

7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B1288060
CAS RN: 889939-43-9
M. Wt: 292.2 g/mol
InChI Key: DGIZSUGHDHQEFO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds with two nitrogen atoms. Pyrimidines are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified at positions 2, 3, 5, 6, and 7 to create a variety of derivatives with different properties .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be complex and varied. For example, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have exhibited neuroprotective activity by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anticancer Activity

Pyrimidine derivatives, including the pyrazolo[1,5-a]pyrimidine class, have been extensively studied for their anticancer properties. They have been found to inhibit various cancer cell lines and induce cell death through apoptosis by targeting enzymes like CDK . This makes them valuable candidates for drug development in oncology.

Pharmacological Inhibition of CDK2

The inhibition of Cyclin-dependent kinase 2 (CDK2) is a strategic approach in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as novel CDK2 inhibitors, showing significant cytotoxic activities against various cancer cell lines and inhibiting the growth of these cells .

Antibacterial Activity

Pyrazolo[1,5-a]pyrimidine scaffolds have been synthesized and screened for antibacterial activity against both Gram-negative and Gram-positive bacteria. Some compounds within this class have shown higher antibacterial activity than standard drugs, making them potential candidates for developing new antibiotics .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrimidine derivatives are well-documented. They have been shown to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and nuclear factor κB .

Antitubercular Agents

In the search for new antitubercular drugs, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their efficacy against tuberculosis. Some derivatives have demonstrated improved anti-tubercular activity, suggesting their potential as therapeutic agents against this disease .

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can also vary depending on their specific structures. Some compounds may show low toxicity against certain cell lines .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines likely involve the design and development of novel active pyrimidine scaffolds with more activity and less harm . This includes the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrimidine scaffold .

properties

IUPAC Name

7-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3/c1-8-9(2)17-13-7-12(18-19(13)14(8)16)10-4-3-5-11(15)6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIZSUGHDHQEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169447
Record name 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine

CAS RN

889939-43-9
Record name 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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